molecular formula C9H18N2O2 B051656 (S)-3-(Boc-amino)pyrrolidine CAS No. 122536-76-9

(S)-3-(Boc-amino)pyrrolidine

Cat. No.: B051656
CAS No.: 122536-76-9
M. Wt: 186.25 g/mol
InChI Key: DQQJBEAXSOOCPG-ZETCQYMHSA-N
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Description

(S)-3-(Boc-amino)pyrrolidine (CAS 122536-76-9) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position of the pyrrolidine ring. Its IUPAC name is tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate, with a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.26 g/mol . The compound is widely used as a building block in asymmetric synthesis, particularly in pharmaceutical and agrochemical research, where stereochemical precision is critical .

Key characteristics include:

  • Purity: ≥97% (typically 99% with 99% enantiomeric excess) .
  • Physical properties: Specific rotation [α]D = −23° (c = 1 in methanol) .
  • Applications: Intermediate in synthesizing fluoroquinophenoxazine derivatives (e.g., antiproliferative agents) , protease inhibitors , and other bioactive molecules .

Preparation Methods

Direct Boc Protection of Preformed (S)-3-Aminopyrrolidine

Reaction Mechanism and Conditions

The most straightforward method involves reacting (S)-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In a representative procedure, 0.1 mol of (S)-3-aminopyrrolidine (99.5% ee) is dissolved in methanol and treated with Boc anhydride in the presence of potassium hydroxide at 15–20°C for 1 hour . The base maintains a pH of 11.8–12.2, ensuring efficient carbamate formation while minimizing overprotection.

Critical Parameters :

  • Solvent : Methanol optimizes solubility and reaction kinetics.

  • Temperature : Ambient conditions (15–20°C) prevent epimerization.

  • Stoichiometry : A 1:1 molar ratio of amine to Boc anhydride minimizes di-Boc byproduct formation (<0.4%) .

Yield and Purity

The reaction achieves an 81.7% yield of (S)-3-(Boc-amino)pyrrolidine with 99.1% chemical purity and 99.5% enantiomeric excess (ee) . Post-reaction workup includes toluene extraction to remove inorganic salts and vacuum distillation to isolate the product.

Table 1: Direct Boc Protection Optimization

ParameterValueImpact on Yield/Purity
Boc Anhydride Equiv1.0Minimizes di-Boc byproduct
KOH Concentration25% (w/w in MeOH)Maintains optimal pH
Reaction Time1 hourComplete conversion

Chiral Synthesis from trans-4-Hydroxy-L-Proline

Multi-Step Synthetic Pathway

This route exploits the inherent chirality of trans-4-hydroxy-L-proline, a commercially available amino acid derivative . The synthesis involves four key steps:

  • Decarboxylation : Thermal or acidic removal of the carboxylic acid group.

  • Boc Protection : Introduction of the tert-butoxycarbonyl group using Boc anhydride.

  • Sulfonylation and SN2 Displacement : Conversion of the hydroxyl group to a sulfonate ester, followed by azide substitution with sodium azide.

  • Reduction and Deprotection : Staudinger reduction of the azide to an amine and HCl-mediated Boc removal.

Stereochemical Control

The SN2 reaction with sodium azide inverts the configuration at C3, ensuring retention of the (S)-stereochemistry after reduction . Triphenylphosphine-mediated azide reduction proceeds without racemization, critical for maintaining enantiopurity.

Table 2: Chiral Synthesis Reaction Summary

StepReagents/ConditionsYield (Cumulative)
DecarboxylationHCl, Δ85%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂90%
SulfonylationMesyl chloride, Et₃N88%
SN2 DisplacementNaN₃, DMF, 80°C75%
ReductionPPh₃, THF/H₂O95%

Resolution of Racemic 1-Benzyl-3-Aminopyrrolidine Followed by Deprotection and Boc Protection

Enantiomeric Resolution

Racemic 1-benzyl-3-aminopyrrolidine is resolved using D- or L-tartaric acid in methanol at 50–100°C . The diastereomeric salts are separated by fractional crystallization, yielding (R)- or (S)-enantiomers with >99% ee.

Comparative Analysis of Methods

Table 3: Method Comparison

MetricDirect ProtectionChiral Pool SynthesisResolution/Deprotection
Steps143
Overall Yield81.7%~55%~60%
Optical Purity99.5% ee99.9% ee99% ee
Starting Material CostHighLowModerate

Industrial and Environmental Considerations

Solvent Recycling

Methanol and toluene from the direct protection route are recoverable via distillation, reducing waste . The chiral synthesis pathway generates higher volumes of DMF and THF, necessitating advanced recycling systems.

Catalytic Innovations

Copper(I) iodide and ethylene glycol catalyze Ullmann-type couplings in related pyrrolidine syntheses, hinting at potential applications for streamlining Boc protection .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Boc-amino)pyrrolidine undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This reaction yields the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the Boc-protected amino group acts as a nucleophile.

    Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions to modify the compound’s structure and properties.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various electrophiles such as alkyl halides

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products Formed

    Deprotection: Yields the free amine (S)-3-amino-pyrrolidine

    Substitution: Yields substituted pyrrolidine derivatives

    Oxidation and Reduction: Yields oxidized or reduced pyrrolidine derivatives

Scientific Research Applications

Pharmaceutical Development

Overview : (S)-3-(Boc-amino)pyrrolidine serves as an essential intermediate in the synthesis of numerous pharmaceutical compounds, especially those targeting neurological disorders. Its unique structural properties enhance the efficacy of drug candidates.

Case Study : Research has demonstrated that derivatives of this compound can be utilized to develop potent inhibitors against the epidermal growth factor receptor (EGFR) tyrosine kinase. These inhibitors have shown promise in treating various cancers by blocking pathways that promote tumor growth .

Compound Target Efficacy
Pyrido[3,4-d]pyrimidine derivativesEGFR tyrosine kinaseHigh
N-Benzyl-3-sulfonamidopyrrolidinesE. coli cell divisionModerate

Peptide Synthesis

Overview : The protective Boc group in this compound allows for selective reactions during peptide synthesis, making it a valuable building block for complex peptide-based therapeutics.

Application Example : In studies focused on synthesizing cyclic peptides, this compound has been used effectively to create scaffolds that enhance biological activity and specificity .

Organic Chemistry Research

Overview : This compound is a versatile reagent in organic synthesis, enabling chemists to explore diverse molecular architectures and new chemical reactions.

Research Findings : It has been employed in asymmetric synthesis, where its chirality is crucial for producing enantiomerically pure compounds. Various reaction pathways involving oxidation and reduction have been investigated using this compound as a starting material .

Reaction Type Outcome Reagents Used
OxidationEsters/AmidesKMnO4, CrO3
ReductionAlcoholsLiAlH4, BH3

Bioconjugation

Overview : this compound can be utilized in bioconjugation processes, linking biomolecules to improve their stability and functionality.

Significance : This application is particularly relevant in drug delivery systems where enhanced stability can lead to improved therapeutic outcomes. The ability to deprotect the Boc group allows for further functionalization of the molecule, facilitating its use in various bioconjugation strategies .

Material Science

Overview : The compound's chemical properties contribute to the development of novel materials such as polymers and coatings.

Application Example : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of (S)-3-(Boc-amino)pyrrolidine primarily involves its role as a protected amine. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-3-(Boc-amino)pyrrolidine

(R)-3-(Boc-amino)pyrrolidine (CAS 122536-77-0) is the enantiomer of the S-form. Key differences include:

  • Reactivity : In nucleophilic substitution reactions, the S-enantiomer reacts efficiently (e.g., 86% yield for 15a), while the R-enantiomer fails to produce isolable products under identical conditions .
  • Stereochemical Influence : The S-configuration is often preferred in drug synthesis due to enhanced target specificity and reduced off-target effects .
  • Availability : Both enantiomers are commercially available, but the S-form is more frequently utilized in asymmetric catalysis .

Functionalized Pyrrolidine Derivatives

(a) (S)-1-Boc-3-(Aminomethyl)pyrrolidine (CAS 199175-10-5)

  • Structure: Features an additional aminomethyl group at the 3-position.
  • Applications : Used in synthesizing kinase inhibitors and covalent proteasome inhibitors .

(b) (S)-3-Acetyl-1-Boc-pyrrolidine (CAS 1374673-89-8)

  • Structure : Contains an acetyl group instead of a Boc-protected amine.
  • Reactivity : The acetyl group alters electronic properties, making it suitable for acylation reactions or as a precursor in heterocyclic synthesis .

Piperidine Analogs

trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4) :

  • Structure : Six-membered piperidine ring with hydroxyl and Boc-protected amine groups.
  • Comparison :
    • Conformational Flexibility : Piperidine derivatives exhibit different ring puckering compared to pyrrolidines, affecting interactions with biological targets.
    • Applications : Common in antipsychotic and antiviral drug scaffolds .

Other Boc-Protected Heterocycles

(a) (S,S)-3,4-trans-(N-Boc)-diaminopyrrolidine

  • Structure : Contains two Boc-protected amines in a trans configuration.
  • Applications : Used in peptide mimetics and foldamer design .

(b) Boc-Arg(di-Z)-OH

  • Structure : Boc-protected arginine derivative with benzyl (Z) groups.
  • Comparison: Demonstrates the versatility of Boc protection in amino acid chemistry, contrasting with pyrrolidine’s role in small-molecule synthesis .

Data Tables

Table 1. Key Properties of (S)-3-(Boc-amino)pyrrolidine and Analogues

Compound Name CAS Number Molecular Formula Key Feature Application Example
This compound 122536-76-9 C₉H₁₈N₂O₂ Chiral Boc-protected amine Antiproliferative agents
(R)-3-(Boc-amino)pyrrolidine 122536-77-0 C₉H₁₈N₂O₂ Enantiomer with lower reactivity Asymmetric catalysis
(S)-1-Boc-3-(Aminomethyl)pyrrolidine 199175-10-5 C₁₀H₂₀N₂O₂ Aminomethyl functionalization Kinase inhibitors
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate 1268511-99-4 C₁₀H₂₀N₂O₃ Piperidine scaffold with hydroxyl Antiviral drugs

Biological Activity

(S)-3-(Boc-amino)pyrrolidine is a chiral compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by a pyrrolidine ring with an amino group protected by a tert-butoxycarbonyl (Boc) group. This protection is essential for preventing unwanted reactions during synthesis, allowing for selective transformations when the Boc group is removed. The compound is often utilized as a building block in the synthesis of various biologically active molecules.

The mechanism of action of this compound involves its role as a protected amine. The Boc group prevents the amino group from participating in unwanted reactions, facilitating targeted interactions with biological molecules upon deprotection. Once the Boc group is removed, the free amine can engage with molecular targets such as enzymes or receptors, which is crucial for its biological activity .

1. Enzyme Inhibition

This compound has been identified as a precursor for compounds that exhibit potent inhibitory effects on various enzymes. For instance, derivatives synthesized from this compound have shown significant inhibition against the epidermal growth factor receptor (EGFR) tyrosine kinase, which is critical in cancer biology .

2. Antimicrobial Properties

Research indicates that this compound derivatives exhibit antimicrobial activity. Specifically, N-benzyl-3-sulfonamidopyrrolidines derived from this compound have demonstrated effectiveness as bacterial cell division inhibitors, suggesting potential applications in treating bacterial infections .

Table 1: Biological Activities of this compound Derivatives

Compound TypeBiological ActivityReference
EGFR Tyrosine Kinase InhibitorsPotent inhibition
N-benzyl-3-sulfonamidopyrrolidinesAntimicrobial
Antimalarial CompoundsModerate activity

Case Study 1: Synthesis of EGFR Inhibitors

A study demonstrated the synthesis of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives from this compound, which were evaluated for their inhibitory effects on EGFR. The results indicated that these derivatives could serve as effective leads in cancer therapy due to their ability to inhibit cell proliferation in vitro .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed that certain modifications to the pyrrolidine scaffold enhanced antibacterial potency, suggesting that further exploration could lead to novel antibiotics .

Properties

IUPAC Name

tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJBEAXSOOCPG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363878
Record name (S)-3-(Boc-amino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122536-76-9
Record name (S)-3-(Boc-amino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine
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Synthesis routes and methods

Procedure details

A mixture of 101.5 g (0.37 mole) of 1,1-dimethylethyl [1-(phenylmethyl)-3-pyrrolidinyl]carbamate, 5.0 g of 20% Palladium on carbon and 1 liter of tetrahydrofuran was shaken in an atmosphere of hydrogen at about 50 psi and room temperature for 24 hours. The catalyst was removed by filtering through Celite, and the filtrate was concentrated in vacuo to give 6.8 g of 1,1-dimethylethyl (3-pyrrolidinyl)carbamate which solidified upon standing and was of sufficient purity to be used as is for the ensuing steps.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

(S)-3-(Boc-amino)pyrrolidine
(S)-3-(Boc-amino)pyrrolidine
(S)-3-(Boc-amino)pyrrolidine
(S)-3-(Boc-amino)pyrrolidine
(S)-3-(Boc-amino)pyrrolidine

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